[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine

Cross-coupling Suzuki reaction Building block diversification

[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine (CAS 1016536-12-1, MW 272.16 g/mol, MF C₁₀H₁₀BrNOS) is a heterocyclic secondary amine featuring both a 5-bromothiophene and a furan ring connected via a methylamine-bridged scaffold. Its computed physicochemical properties include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 53.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C10H10BrNOS
Molecular Weight 272.16 g/mol
Cat. No. B12123485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine
Molecular FormulaC10H10BrNOS
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCC2=CC=C(S2)Br
InChIInChI=1S/C10H10BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2
InChIKeyCPYVNTNMQQHDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine Procurement Guide: Dual-Heterocycle Secondary Amine Building Block for Synthetic Chemistry


[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine (CAS 1016536-12-1, MW 272.16 g/mol, MF C₁₀H₁₀BrNOS) is a heterocyclic secondary amine featuring both a 5-bromothiophene and a furan ring connected via a methylamine-bridged scaffold [1]. Its computed physicochemical properties include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 53.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from Enamine (EN300-168912) and Amadis Chemical at purities of 95–99%, with pricing ranging from approximately $320 to $728 per gram depending on quantity [2].

Why [(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine Cannot Be Substituted with Non-Brominated or Mono-Heterocycle Analogs


In-class compounds such as (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (CAS 90921-60-1) or simple 5-bromothiophen-2-yl-methylamines lack the combined structural features that define this compound's synthetic utility. The absence of the bromine atom eliminates the capacity for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) that enable further diversification at the thiophene 5-position [1][2]. Conversely, the aromatic furan ring confers different electronic properties, conformational rigidity, and hydrogen-bonding potential compared to saturated tetrahydrofuran (THF) analogs [3][4]. The secondary amine bridge permits orthogonal N-functionalization distinct from primary amine or tertiary amine scaffolds, supporting sequential, chemoselective derivatization strategies [3].

[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine: Quantified Differentiation vs. Closest Analogs


Bromine Substituent at Thiophene 5-Position Enables Pd-Catalyzed Cross-Coupling: Comparison with Non-Brominated Analog

The target compound bears a bromine atom at the 5-position of the thiophene ring, which serves as a reactive handle for palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling C–C and C–N bond formation for library diversification [1][2]. The non-brominated analog (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (CAS 90921-60-1, MW 193.27 g/mol) lacks this reactive site and cannot participate in analogous cross-coupling without prior electrophilic halogenation, which introduces additional synthetic steps and regioselectivity challenges . Bromothiophenes at the 5-position are established as regioselective substrates in Suzuki couplings with arylboronic acids, typically achieving yields of 60–95% depending on the coupling partner [2][3].

Cross-coupling Suzuki reaction Building block diversification

Aromatic Furan Ring Maintains Planarity and π-Stacking Potential Compared to Saturated THF Analog

The target compound incorporates an aromatic furan ring (sp²-hybridized oxygen), which maintains ring planarity and enables π–π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in biological targets [1]. The saturated analog 1-(5-bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine (CAS 1020970-68-6, MW 276.19 g/mol) replaces the furan oxygen with a THF ring, losing aromaticity and gaining a chiral center at the THF 2-position, which introduces stereochemical complexity . Computed XLogP3-AA for the target compound is 2.6, while the THF analog has a distinct logP profile due to the saturated ring . The furan ring's aromaticity also provides a distinct electronic UV chromophore for analytical detection by HPLC-UV at 220–280 nm, absent in THF analogs [1].

Conformational rigidity π-π stacking Drug-likeness Medicinal chemistry

Secondary Amine Scaffold Supports Orthogonal N-Functionalization vs. Primary or Tertiary Amine Analogs

The target compound is a secondary amine (one H-bond donor, pKa ~9–10 typical for dialkylamines) that can undergo selective N-alkylation, N-acylation, N-sulfonylation, or reductive amination without competing reactivity at the bromothiophene site, enabling orthogonal diversification [1]. The primary amine analog 2-(aminomethyl)-5-bromothiophene hydrochloride (CAS 1001414-56-7, MW 228.54) has two reactive N–H bonds, leading to potential double functionalization and requiring protecting group strategies . The tertiary amine analog [(5-bromothiophen-2-yl)methyl](methyl)amine (CAS 90553-43-8, MW 206.1) lacks an N–H bond and cannot be directly N-acylated or N-sulfonylated . The secondary amine thus occupies a unique reactivity space: it permits exactly one N-substitution event, enabling controlled, sequential derivatization of the N-center and the C–Br bond in a defined order [1].

Chemoselective derivatization Secondary amine N-functionalization Parallel synthesis

Dual Heterocycle Architecture (Furan + Bromothiophene) Offers Distinct Electronic Profile vs. Mono-Heterocycle or Bis-Thiophene Analogs

The target compound integrates two electronically distinct five-membered heteroaromatic rings: an electron-rich furan (oxygen heteroatom) and a brominated thiophene (sulfur heteroatom with electron-withdrawing bromine) [1]. This combination creates a dipole and differentiated electronic environments across the molecule, which can influence target binding and physicochemical properties [2]. The bis-thiophene analog [(5-bromothiophen-2-yl)methyl][(5-methylthiophen-2-yl)methyl]amine (MW 302.25) contains only sulfur heterocycles and lacks the oxygen-mediated hydrogen-bonding capacity of the furan ring (furan O can act as a weak H-bond acceptor with distinct geometry vs. thiophene S) . Furan and thiophene rings also exhibit different metabolic stability profiles: furans are more susceptible to CYP450-mediated epoxidation, while thiophenes may undergo S-oxidation, providing divergent metabolic soft spots for medicinal chemistry optimization [3].

Heterocyclic chemistry Electronic effects QSAR Drug design

Physicochemical Property Profile Meets Lead-Like Criteria While Offering Higher LogP than Non-Brominated Analog for Membrane Penetration

The target compound's computed properties — MW 272.16 g/mol, XLogP3-AA 2.6, TPSA 53.4 Ų, HBD 1, HBA 3, rotatable bonds 4 — fall within lead-like chemical space (MW ≤350, logP ≤3.5) [1]. The non-brominated analog (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (MW 193.27) has a lower logP (~1.8–2.1 estimated) due to the absence of the lipophilic bromine atom, which reduces passive membrane permeability potential . The bromine atom contributes approximately +0.5 to +0.8 logP units (based on the Hansch π constant for aromatic Br ≈ 0.86) and increases MW by ~79 Da, shifting the compound toward higher lipophilicity while remaining within lead-like boundaries [2]. The TPSA of 53.4 Ų is well below the 140 Ų threshold for oral bioavailability prediction, and the single HBD meets the ≤5 HBD criterion of Lipinski's Rule of Five [1].

Drug-likeness LogP Lead-likeness Physicochemical profiling

[(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine: Validated Application Scenarios Based on Quantitative Differentiation


Parallel Library Synthesis via Sequential Orthogonal Derivatization of the Secondary Amine and C–Br Bond

The compound's secondary amine (1 N–H) and 5-bromothiophene moiety form two orthogonal reactive sites that can be derivatized sequentially without protecting group manipulation. In a typical workflow, N-alkylation or N-acylation is performed first (exploiting the single N–H site), followed by Suzuki coupling at the C–Br bond to introduce aryl or heteroaryl diversity [1][2]. This two-step, protecting-group-free sequence enables the rapid generation of 24–96 member libraries from a single building block, avoiding the double-functionalization complications inherent to primary amine analogs [1].

Fragment-Based Drug Discovery: Aromatic Furan-Thiophene Scaffold for π-Stacking Interactions

The planar, aromatic furan ring combined with the bromothiophene moiety provides a compact (MW 272), lead-like fragment with balanced lipophilicity (XLogP 2.6) and H-bonding capacity (1 HBD, 3 HBA) [1]. The furan oxygen can engage in π–π stacking and weak hydrogen-bonding interactions with protein targets, while the bromine serves as both a pharmacophoric element (halogen bonding) and a synthetic growth vector for fragment elaboration via cross-coupling [2]. This dual functionality makes the compound suitable as a fragment hit for targets where aromatic clamping by Phe/Tyr/Trp side chains is observed in crystallographic screening.

Agrochemical Lead Generation: Electrophilic Bromothiophene for Late-Stage Functionalization

The 5-bromothiophene moiety is a privileged substructure in agrochemical active ingredients (e.g., certain fungicides and herbicides) due to its metabolic stability and electronic properties [1]. The target compound provides this substructure pre-installed with a furan-methylamine handle, allowing medicinal chemists to explore agrochemical-relevant chemical space through Suzuki coupling with arylboronic acids bearing carboxylic acid, sulfonamide, or heterocycle substituents [1][2]. The furan ring also mimics the furan substructure found in natural product-derived agrochemicals, offering a bioisosteric advantage over non-furan analogs.

Materials Science: Conjugated Oligomer and Polymer Precursor via Cross-Coupling Polymerization

The compound's dual-heterocycle architecture (furan + thiophene) with a reactive C–Br bond positions it as a monomer precursor for conjugated oligomers and polymers used in organic electronics (OLEDs, OFETs, OPVs) [1]. Furan and thiophene copolymers exhibit tunable band gaps and charge transport properties. The secondary amine linker can be post-functionalized to introduce solubilizing side chains, while Suzuki or Stille polycondensation at the C–Br site enables chain growth [2]. This contrasts with non-brominated analogs, which require stoichiometric activating agents for polymerization.

Quote Request

Request a Quote for [(5-Bromothiophen-2-YL)methyl](furan-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.